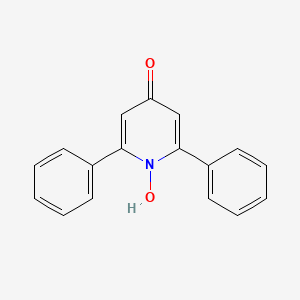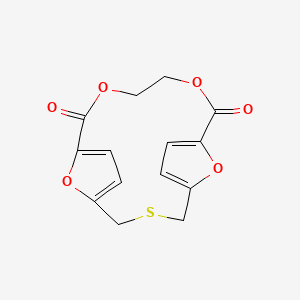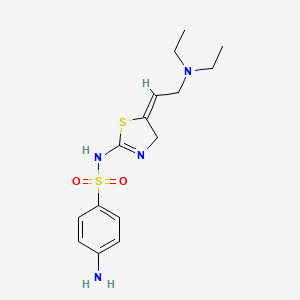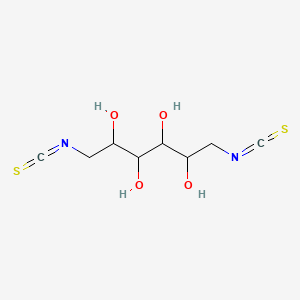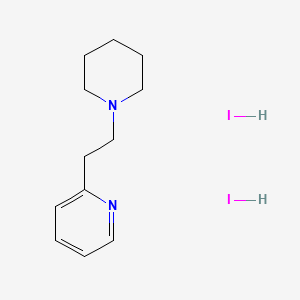
2-(2-Piperidinoethyl)pyridine dihydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Piperidinoethyl)pyridine dihydriodide is a chemical compound with the molecular formula C12H18N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinoethyl)pyridine dihydriodide typically involves the reaction of pyridine with piperidine in the presence of a suitable catalyst. One common method is the hydrogenation of functionalized pyridines using a rhodium oxide catalyst under mild conditions . This reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The reaction conditions are generally mild, making it a practical approach for synthesizing piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using rhodium or other metal catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Piperidinoethyl)pyridine dihydriodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various piperidine derivatives.
Applications De Recherche Scientifique
2-(2-Piperidinoethyl)pyridine dihydriodide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Piperidinoethyl)pyridine dihydriodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives and pyridine derivatives, such as:
2-Pyridone: A key heterocycle with various applications in biology and industry.
1,2-Dihydropyridines: Precursors for the synthesis of important alkaloids and pharmaceuticals.
Uniqueness
2-(2-Piperidinoethyl)pyridine dihydriodide is unique due to its specific structure, which combines the properties of both pyridine and piperidine. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
73840-35-4 |
|---|---|
Formule moléculaire |
C12H20I2N2 |
Poids moléculaire |
446.11 g/mol |
Nom IUPAC |
2-(2-piperidin-1-ylethyl)pyridine;dihydroiodide |
InChI |
InChI=1S/C12H18N2.2HI/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12;;/h2-3,6,8H,1,4-5,7,9-11H2;2*1H |
Clé InChI |
LLHHKBKRVWVAIX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC2=CC=CC=N2.I.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


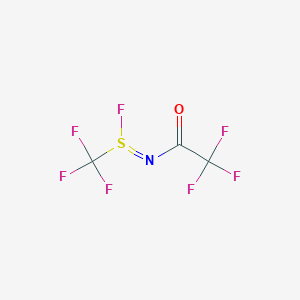
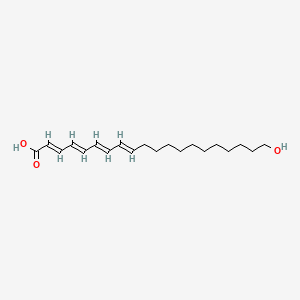
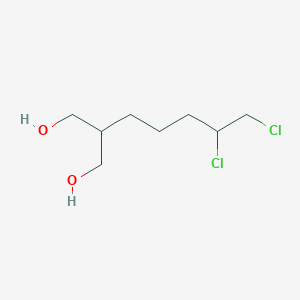
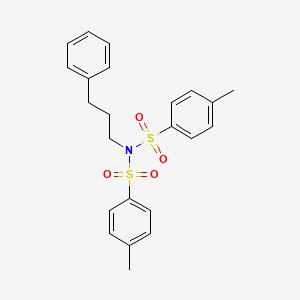
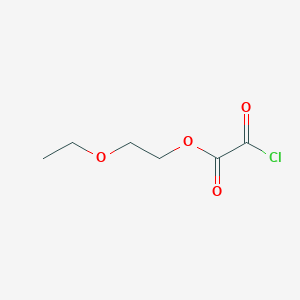

![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
